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Compound of Interest

Compound Name: Cleminorexton

Cat. No.: B15603656

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Cleminorexton is a hypothetical compound presented for illustrative purposes. The
data and experimental details provided herein are representative of a dual orexin receptor
antagonist and are not based on an existing therapeutic agent.

Executive Summary

Cleminorexton is a novel, potent, and selective dual orexin receptor antagonist (DORA) under
investigation for the treatment of insomnia. This document provides a comprehensive overview
of the non-clinical and clinical safety and toxicology profile of Cleminorexton. The non-clinical
evaluation, conducted in accordance with global regulatory guidelines, demonstrates a
generally favorable safety profile. The primary pharmacological effects are consistent with the
mechanism of action, namely sedation and somnolence. No significant off-target toxicities were
identified in pivotal non-clinical studies. The clinical safety profile, established through Phase |
to Il trials, indicates that Cleminorexton is well-tolerated at therapeutic doses, with a
predictable and manageable adverse event profile.

Non-Clinical Toxicology

A comprehensive battery of non-clinical toxicology studies was conducted to characterize the
potential toxicity of Cleminorexton. These studies were performed in compliance with Good
Laboratory Practice (GLP) regulations.
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Acute Toxicity

Single-dose toxicity studies were conducted in both rodent (Sprague-Dawley rat) and non-
rodent (Beagle dog) species via the intended clinical route of administration (oral).

Experimental Protocol: Acute Oral Toxicity Study

Species: Sprague-Dawley rats and Beagle dogs.

Administration: Single oral gavage.

Dose Levels: Rats: 0, 500, 1000, 2000 mg/kg; Dogs: 0, 100, 300, 1000 mg/kg.

Observation Period: 14 days.

Endpoints: Clinical signs, body weight, mortality, and gross necropsy at termination.

Table 1: Acute Oral Toxicity of Cleminorexton

Ke
. NOAEL MTD LD50 i .
Species Sex Observatio
(mglkg) (mglkg) (mglkg) ns

Sedation,

ataxia, and
Rat M/F 1000 2000 >2000

lethargy at

>1000 mg/kg.

Emesis,

sedation, and
Dog M/F 300 1000 >1000 )

ataxia at

=300 mg/kg.

NOAEL: No Observed Adverse Effect Level; MTD: Maximum Tolerated Dose; LD50: Lethal
Dose 50.

Repeat-Dose Toxicity
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Subchronic and chronic repeat-dose toxicity studies were conducted to assess the toxicological

profile of Cleminorexton following prolonged administration.

Experimental Protocol: 26-Week Chronic Oral Toxicity Study (Rat)

Species: Sprague-Dawley rats.

Dose Levels: 0, 50, 150, 450 mg/kg/day.

Administration: Daily oral gavage for 26 weeks.

Endpoints: Clinical observations, body weight, food consumption, ophthalmology,

hematology, clinical chemistry, urinalysis, organ weights, and histopathology.

Table 2: Summary of Findings from 26-Week Rat Chronic Toxicity Study

Parameter

50 mglkg/day

150 mg/kg/day

450 mglkgl/day

Clinical Signs

No treatment-related

findings

Intermittent sedation

Dose-related

sedation, lethargy

Body Weight

No significant effect

No significant effect

Slight decrease in
mean body weight

gain

Hematology

No adverse effects

No adverse effects

No adverse effects

Clinical Chemistry

No adverse effects

No adverse effects

Minimal, non-adverse
increase in liver

enzymes

Histopathology

No treatment-related

No treatment-related

Centrilobular

hepatocellular

findings findings )
hypertrophy (adaptive)
NOAEL 150 mg/kg/day
Genetic Toxicology
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A standard battery of in vitro and in vivo genotoxicity assays was conducted to evaluate the

mutagenic and clastogenic potential of Cleminorexton.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

¢ Test System:Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and

Escherichia coli (WP2 uvrA).

e Method: Plate incorporation method with and without metabolic activation (S9).

o Concentrations: 10 - 5000 u g/plate .

o Result: Negative. No significant increase in revertant colonies was observed.

Table 3: Genetic Toxicology Profile of Cleminorexton

Metabolic
Assay Test System L Result
Activation
Bacterial Reverse o ] ) ) ]
) S. typhimurium, E. coli ~ With and without S9 Negative
Mutation
In Vitro Chromosomal Human peripheral ) . )
) With and without S9 Negative
Aberration blood lymphocytes
In Vivo Micronucleus Rat bone marrow N/A Negative

Safety Pharmacology

The safety pharmacology program for Cleminorexton evaluated potential adverse effects on

major physiological systems.

Table 4: Safety Pharmacology of Cleminorexton
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System Assay Species Key Findings
Expected dose-
dependent sedation,

Central Nervous _ dec.r(.eased motor

System Irwin test Rat activity. No effects on
coordination at
therapeutic
exposures.

No significant
inhibition at

Cardiovascular hERG assay In vitro concentrations up to
30x the projected
human Cmax.

No effects on blood
pressure, heart rate,
Telemetry Dog or ECG parameters at
doses up to 100
mg/kg.
No adverse effects on
Respiratory Plethysmography Rat respiratory rate or tidal

volume.

Clinical Safety

The clinical safety of Cleminorexton has been evaluated in a comprehensive program

including healthy volunteers and patients with insomnia.

Adverse Events

The most frequently reported adverse events in clinical trials were related to the primary

pharmacodynamic effect of Cleminorexton.[1][2]

Table 5: Treatment-Emergent Adverse Events (TEAES) in >2% of Patients in Placebo-

Controlled Studies
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Cleminorexton 25 Cleminorexton 50
Adverse Event Placebo (n=520)

mg (n=525) mg (n=518)
Somnolence 3.1% 7.2% 9.8%
Headache 4.5% 5.1% 5.6%
Dizziness 2.3% 3.4% 4.1%
Fatigue 1.9% 2.8% 3.9%
Dry Mouth 1.0% 2.1% 2.5%

Serious Adverse Events

Serious adverse events were infrequent and occurred at a similar rate in the Cleminorexton
and placebo groups. No deaths were reported in the clinical development program.

Events of Special Interest

Consistent with the orexin antagonist class, events of special interest were closely monitored.

» Narcolepsy-like symptoms: A meta-analysis of clinical trials for similar drugs has shown a
higher risk of narcolepsy-like symptoms such as excessive daytime sleepiness and sleep
paralysis compared to placebo.[3][4] In the Cleminorexton program, rare instances of sleep
paralysis and hypnagogic hallucinations were reported, with a slight dose-dependent
increase.

o Complex sleep behaviors: Events such as sleepwalking have been reported for this class of
drugs.[1] Patients should be monitored for such behaviors.

e Suicidal ideation: No increased risk of suicidal ideation was observed with Cleminorexton
treatment.

Signaling Pathways and Experimental Workflows
Orexin Signaling Pathway and Mechanism of Action of
Cleminorexton
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Caption: Orexin signaling pathway and the antagonistic action of Cleminorexton.

General Toxicology Study Workflow
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Caption: Workflow for a general repeat-dose toxicology study.
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Conclusion

The comprehensive safety and toxicology evaluation of the hypothetical compound
Cleminorexton reveals a profile consistent with a dual orexin receptor antagonist. The non-
clinical studies established a wide safety margin, with no unexpected or organ-specific toxicities
identified. The clinical safety profile is characterized by predictable, dose-related adverse
events that are extensions of the primary pharmacology. Overall, the risk-benefit assessment
supports the continued development of Cleminorexton for the treatment of insomnia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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